3-Lithiopropyl 1-ethoxyethyl ether
Description
Properties
CAS No. |
163977-94-4 |
|---|---|
Molecular Formula |
C7H15LiO2 |
Molecular Weight |
138.2 g/mol |
IUPAC Name |
lithium;1-(1-ethoxyethoxy)propane |
InChI |
InChI=1S/C7H15O2.Li/c1-4-6-9-7(3)8-5-2;/h7H,1,4-6H2,2-3H3;/q-1;+1 |
InChI Key |
YBOJGJXSYDWZBR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCOC(C)OCC[CH2-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Lithiopropyl 1-ethoxyethyl ether typically involves the reaction of 1-bromo-3-(1-ethoxyethoxy)propane with lithium metal in anhydrous conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is produced in cGMP (current Good Manufacturing Practice) facilities to meet quality standards.
Chemical Reactions Analysis
Types of Reactions: 3-Lithiopropyl 1-ethoxyethyl ether undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: Adds to carbonyl compounds to form alcohols.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Temperature: Typically low temperatures (-78°C to 0°C) to control reactivity.
Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation.
Major Products:
Alcohols: Formed from addition to carbonyl compounds.
Alkylated Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
Reagent in Nucleophilic Substitution Reactions
3-Lithiopropyl 1-ethoxyethyl ether serves as a nucleophilic reagent in substitution reactions, particularly in the formation of carbon-carbon bonds. Its lithiated form allows for the introduction of the propyl group into various electrophiles, facilitating the synthesis of complex organic molecules.
Example Reaction:
The reaction of this compound with alkyl halides can yield propyl-substituted products efficiently.
Polymer Chemistry
Living Polymerization Techniques
In polymer chemistry, this compound has been used as an initiator for living anionic polymerization. This method allows for the production of well-defined block copolymers with controlled molecular weights and narrow polydispersities.
Synthesis of Bioactive Compounds
The compound plays a role in synthesizing bioactive molecules, particularly those targeting specific biological pathways. Its ability to introduce functional groups allows for the modification of existing drug scaffolds.
Case Study:
Research has shown that derivatives synthesized from this compound exhibit promising activity against certain cancer cell lines. The incorporation of the propyl group was found to enhance the lipophilicity and cellular uptake of these compounds.
Industrial Applications
Solvent Properties
this compound is also explored for its solvent properties in various chemical processes. Its ability to dissolve a wide range of organic compounds makes it suitable for applications in extraction and purification processes.
Mechanism of Action
Mechanism: 3-Lithiopropyl 1-ethoxyethyl ether acts as a nucleophile and base in chemical reactions. It donates electrons to electrophiles, forming new bonds. The lithium ion stabilizes the negative charge on the carbon atom, enhancing its reactivity.
Molecular Targets and Pathways:
Carbonyl Compounds: Adds to carbonyl groups to form alcohols.
Electrophiles: Reacts with various electrophiles to form new compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 3-lithiopropyl 1-ethoxyethyl ether:
Reactivity Comparison
- This compound: Lithium enhances nucleophilicity, enabling deprotonation or alkylation reactions. The EE group stabilizes intermediates and prevents undesired side reactions, similar to its role in cyanohydrin protection .
- 1-Ethoxyethyl 3-Bromopropylether : Bromine allows for SN2 substitutions but is less reactive than lithium. Used in stepwise syntheses where controlled functionalization is required .
- EEMA : Polymerizes readily via radical mechanisms; the EE group improves solubility and modifies glass transition temperatures in polymers .
Stability and Handling
- Lithium Derivatives : Highly moisture-sensitive and pyrophoric, requiring inert atmospheres (e.g., N2 or Ar) for handling. This contrasts with bromoethers, which are stable at room temperature but require precautions for halogenated compounds .
- Epoxide-Containing Ethers: Reactive epoxide rings necessitate stabilization inhibitors (e.g., phenothiazine) during storage to prevent polymerization .
Research Findings and Data
Table 1: Key Physical and Chemical Properties
Q & A
Q. What are the established synthetic routes for preparing 3-lithiopropyl 1-ethoxyethyl ether, and what are the critical reaction parameters?
this compound is synthesized via acid-catalyzed addition of 3-bromopropanol to ethyl vinyl ether, forming a masked acetal intermediate. Key parameters include:
- Catalyst choice : Protic acids (e.g., pyridinium p-toluenesulfonate, PPTS) ensure mild conditions for acid-sensitive substrates .
- Temperature control : Reactions are typically conducted at 0–40°C to prevent premature decomposition of the organolithium species .
- Solvent selection : Ethyl ether or THF is preferred for stabilizing the lithiated intermediate .
Post-synthesis purification often involves column chromatography to isolate diastereomers .
Q. How does the 1-ethoxyethyl (EE) group function as a protective group, and what are the optimal deprotection conditions?
The EE group protects hydroxyl or phenolic functionalities during multi-step syntheses:
- Formation : Reacting alcohols with ethyl vinyl ether under acid catalysis (e.g., PPTS) forms the EE ether .
- Cleavage : Deprotection is achieved with 5% acetic acid in aqueous methanol, which hydrolyzes the acetal without damaging acid-sensitive bonds (e.g., oligonucleotide backbones) .
- Selectivity : The EE group is stable under basic conditions but labile in mildly acidic environments, enabling orthogonal protection strategies .
Q. What are the stability considerations for handling and storing this compound?
- Thermal stability : Avoid prolonged heating above 40°C to prevent decomposition of the lithiated species .
- Moisture sensitivity : Store under inert atmosphere (argon/nitrogen) in anhydrous solvents (e.g., THF) to avoid protonation .
- Chemical incompatibilities : Reacts violently with strong oxidizers (e.g., nitric acid) and forms explosive complexes with chlorosulfonic acid .
Advanced Research Questions
Q. How can reaction diastereoselectivity be optimized during the synthesis of EE-protected intermediates?
- Chiral auxiliaries : Use of enantiopure ethyl vinyl ether derivatives improves stereochemical control during acetal formation .
- Temperature modulation : Lower temperatures (e.g., 0°C) favor kinetic control, reducing undesired diastereomer formation .
- Chromatographic separation : Diastereomers are resolvable via silica gel chromatography with hexane/ethyl acetate gradients, achieving >95% purity .
Q. What analytical techniques are most effective for characterizing and quantifying this compound in complex matrices?
- NMR spectroscopy : H and C NMR confirm acetal formation (δ 1.2–1.4 ppm for ethoxy CH, δ 4.5–5.0 ppm for acetal protons) .
- GC-MS : Quantification requires derivatization (e.g., silylation) to enhance volatility. Detection limits of 0.1 ppm are achievable with electron ionization .
- X-ray crystallography : Resolves stereochemistry in crystalline intermediates, critical for mechanistic studies .
Q. How do competing side reactions impact yields in large-scale syntheses involving this compound?
- Proton scavenging : Residual moisture or acidic protons in solvents can quench the lithiated species, reducing yields. Pre-drying solvents over molecular sieves is essential .
- Oligomerization : The organolithium intermediate may undergo self-condensation at elevated temperatures. Maintaining sub-0°C conditions suppresses this .
- Oxidative degradation : Trace oxidizers (e.g., peroxides in ethers) degrade the EE group. Regular solvent testing and stabilization with BHT are recommended .
Q. What strategies mitigate safety risks during handling of this compound?
- Controlled addition : Use syringe pumps for slow addition of organolithium reagents to exothermic reactions .
- Ventilation : Conduct reactions in fume hoods with blast shields due to ether volatility (flash point: −45°C) .
- Emergency protocols : Immediate flushing with water for skin/eye contact and artificial respiration for inhalation exposure .
Q. How is this compound applied in natural product synthesis?
- Cyclization reactions : The EE group enables stereoselective cyanohydrin protection in terpene syntheses (e.g., acoragermacrone), facilitating intramolecular alkylation .
- Multi-step sequences : Deprotection under mild acidic conditions preserves sensitive functionalities (e.g., epoxides) in polyketide frameworks .
Methodological Considerations
- Reaction monitoring : Use TLC (visualized with ceric ammonium molybdate) to track acetal formation and deprotection .
- Yield optimization : Employ Schlenk-line techniques for moisture-sensitive steps, achieving >80% yields in protected intermediates .
- Data contradiction resolution : Cross-validate NMR and GC-MS results when discrepancies arise between theoretical and observed stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
